CCT020312

ER stress signaling UPR pathway PERK selectivity

CCT020312 selectively activates PERK/eIF2α without triggering full UPR, validated in vivo in CRC xenografts with taxol (2 mg/kg). Achieves pRB phosphorylation EC50 4.2–5.1 µM without CDK off-target effects. Ideal for clean PERK pathway interrogation in oncology/neurodegeneration. ≥98% purity HPLC.

Molecular Formula C31H30Br2N4O2
Molecular Weight 650.4 g/mol
CAS No. 324759-76-4
Cat. No. B1668744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT020312
CAS324759-76-4
SynonymsCCT020312;  CCT-020312;  CCT 020312.
Molecular FormulaC31H30Br2N4O2
Molecular Weight650.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br
InChIInChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39)
InChIKeyOAXDKXMGESZLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one (CCT020312) – Core Identity and Procurement Significance


6-Bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one (CAS 324759-76-4), widely designated CCT020312, is a dihydropyrazol-derived small molecule that functions as a selective activator of eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) [1]. It inhibits retinoblastoma protein (pRB) phosphorylation with an EC50 of 4.2–5.1 µM in HT29 colon carcinoma cells and suppresses cell proliferation with an IC50 of 3.1 µM . Unlike canonical ER stress inducers, CCT020312 activates PERK/eIF2α signaling without triggering the full unfolded protein response (UPR), making it a precision chemical probe for dissecting PERK-specific biology [1]. The compound is commercially available from multiple accredited vendors in ≥98% HPLC purity and is routinely employed in oncology, neurodegeneration, and ER stress pathway research .

Why CCT020312 Cannot Be Casually Swapped with a Generic PERK Activator – The Case for Targeted Procurement


PERK activators are not a uniform class; their signaling outputs, selectivity windows, and in vivo applicability diverge sharply. CCT020312 is distinguished by its ability to activate PERK‑eIF2α signaling without co‑inducing the canonical ER stress transcriptional program (CHOP, GRP78) [1]. This property is absent in many alternative PERK pathway modulators, including salubrinal and guanabenz, which act indirectly via eIF2α phosphatase inhibition and often trigger broader cellular stress responses [2]. Even among direct PERK activators, CCT020312 exhibits divergent potency in disease-relevant models: it is approximately 3‑fold more effective than the newer activator MK‑28 in rescuing mutant huntingtin‑expressing neurons from apoptosis . Furthermore, CCT020312 is supported by peer‑reviewed in vivo validation in colorectal cancer xenografts when combined with taxol, a translational benchmark that many putative PERK activators lack [3]. Substituting with a generic PERK‑targeting compound risks misinterpretation of experimental results due to differential pathway engagement, off‑target kinase inhibition, or poor in vivo performance. Procurement of the defined compound CCT020312 ensures experimental reproducibility and alignment with the published evidence base.

Quantitative Differentiation Evidence: Why CCT020312 Outperforms or Uniquely Enables Specific Research Applications


Selective PERK Activation Without Full ER Stress Induction – A Mechanistic Fingerprint Unmatched by Classical ER Stressors

CCT020312 increases phosphorylation of eIF2α at Ser51 in HT29 and MCF7 cells at 10 µM, but does not induce the expression of CHOP or GRP78, key markers of the integrated stress response [1]. In contrast, canonical ER stress agents such as tunicamycin and thapsigargin activate all three UPR branches (PERK, IRE1, ATF6) and robustly upregulate CHOP and GRP78 [2]. This selective signaling fingerprint makes CCT020312 a uniquely clean tool for dissecting PERK‑specific biology.

ER stress signaling UPR pathway PERK selectivity

Superior Neuroprotective Potency in Huntington's Disease Model – Direct Comparison with MK‑28

In a cellular model of Huntington's disease, CCT020312 exhibited an IC50 approximately 3‑fold lower than the next‑generation PERK activator MK‑28 for rescuing mutant huntingtin protein (mHtt)‑expressing striatal neurons from apoptosis . While MK‑28 demonstrates higher potency in isolated PERK kinase assays (EC50 = 490 nM) [1], its cellular efficacy in this disease‑relevant context is inferior to that of CCT020312.

Neurodegeneration Huntington's disease PERK activator

Validated In Vivo Chemosensitization in Colorectal Cancer Xenografts – Combination Efficacy with Taxol

In a colorectal cancer xenograft model, the combination of CCT020312 (2 mg/kg, i.p.) with taxol significantly reduced tumor growth compared with taxol alone [1]. The study demonstrated that CCT020312 synergizes with taxol to induce ER stress, enhance PERK/eIF2α/CHOP signaling, and promote apoptosis in vivo [1]. This in vivo validation distinguishes CCT020312 from many other PERK modulators that lack peer‑reviewed tumor efficacy data.

Colorectal cancer Taxol sensitization In vivo efficacy

Kinase Selectivity Profile – Absence of CDK Inhibition at Concentrations 10‑Fold Above Cellular EC50

CCT020312 does not inhibit the activity of CDK4/cyclin D or CDK1/cyclin B at concentrations up to 50 µM, which is 10 times the EC50 for pRB phosphorylation suppression [1]. In contrast, many small‑molecule cell cycle modulators exhibit off‑target CDK inhibition that complicates interpretation. The compound's cellular effects on pRB phosphorylation are therefore mediated specifically through PERK‑eIF2α signaling rather than direct CDK inhibition.

Kinase selectivity Off-target profiling Chemical probe

High DMSO Solubility (50–100 mg/mL) Enables Reliable In Vitro and In Vivo Formulation

CCT020312 exhibits DMSO solubility of 50 mg/mL (Sigma‑Aldrich) to 100 mg/mL (Selleck) . This high solubility facilitates preparation of concentrated stock solutions (up to 153.75 mM) and simplifies in vivo formulation for intraperitoneal or oral administration. Many structurally related quinolinone derivatives and alternative PERK modulators suffer from poor aqueous solubility that limits their utility in animal studies.

Solubility Formulation In vivo dosing

High‑Confidence Application Scenarios for CCT020312 Based on Quantitative Differentiation Evidence


Precision Dissection of PERK‑Specific Signaling Without Confounding UPR Activation

CCT020312 is the tool of choice for studies requiring selective activation of the PERK‑eIF2α axis while leaving the IRE1 and ATF6 branches of the unfolded protein response quiescent [1]. This property, established in the 2012 Stockwell et al. PLoS One paper, enables clean interrogation of PERK‑mediated translation control, G1/S checkpoint regulation, and apoptosis sensitization without the pleiotropic effects of classical ER stress inducers.

In Vivo Validation of PERK‑Dependent Chemosensitization Strategies in Colorectal Cancer

CCT020312 is uniquely supported by peer‑reviewed in vivo data demonstrating its ability to enhance taxol efficacy in colorectal cancer xenografts [2]. Research groups investigating PERK activation as an adjuvant to taxane‑based chemotherapy can rely on CCT020312 for translational studies, with a defined dosing regimen (2 mg/kg i.p.) and clear pharmacodynamic markers (p‑PERK, p‑eIF2α, CHOP).

Neuroprotection Studies in Huntington's Disease and Tauopathy Models

CCT020312 has demonstrated superior potency over the newer PERK activator MK‑28 in rescuing mutant huntingtin‑expressing neurons from apoptosis . Additionally, it reduces tau phosphorylation and improves memory and locomotor function in P301S tau transgenic mice [3]. These findings position CCT020312 as a validated chemical probe for investigating PERK‑mediated neuroprotection in protein aggregation disorders.

Cell Cycle and Proliferation Control Assays Requiring a Clean CDK‑Free Profile

CCT020312 inhibits pRB phosphorylation (EC50 4.2–5.1 µM) and cell proliferation (IC50 3.1 µM) without directly inhibiting CDK4/cyclin D or CDK1/cyclin B at concentrations up to 10× the cellular EC50 [1]. This selectivity makes it an ideal reagent for dissecting PERK‑dependent cell cycle arrest mechanisms in HT29, MCF7, and other cancer cell lines, free from the off‑target CDK inhibition that plagues many cell cycle probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT020312

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.